5-(4-Chlorophenyl)-1,3-oxazole-2-thiol
Overview
Description
5-(4-Chlorophenyl)-1,3-oxazole-2-thiol (5-CPOT) is a small molecule that has been studied for its potential applications in the field of chemistry and biochemistry. It is a derivative of the oxazole-thiol family, and it is composed of a five-membered ring containing four carbon atoms and one oxygen atom, with a chlorine atom attached to the phenyl ring. 5-CPOT has been studied for its synthesis methods, scientific applications, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions.
Scientific Research Applications
Application Summary
“5-(4-Chlorophenyl)-1,3-oxazole-2-thiol” is used in the synthesis of antiviral compounds. Specifically, it is used to create 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives .
Method of Application
The compound is synthesized from 4-chlorobenzoic acid through a six-step process. This process involves esterification of 4-chlorobenzoic acid with methanol, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .
Results and Outcomes
The synthesized compounds showed certain anti-tobacco mosaic virus activity. Specifically, compounds 7b and 7i demonstrated this antiviral activity .
Antifungal and Herbicidal Applications
Application Summary
Sulfonamide derivatives, such as “5-(4-Chlorophenyl)-1,3-oxazole-2-thiol”, have been reported to possess antifungal and herbicidal properties for potential agricultural applications .
Results and Outcomes
While the specific results and outcomes would vary depending on the application, generally speaking, sulfonamide derivatives can be effective in controlling certain types of fungi and weeds .
Material Science
Application Summary
Polysulfones, a family of high-performance thermoplastics, technically use polysulfones that contain an aryl-SO2-aryl subunit . “5-(4-Chlorophenyl)-1,3-oxazole-2-thiol” could potentially be used in the synthesis of these materials.
Method of Application
The compound would be used in the polymerization process to create the polysulfone material .
Results and Outcomes
Polysulfones are known for their toughness and stability at high temperatures .
Anticonvulsant Applications
Application Summary
Certain 1,3,4-thiadiazoles, which could potentially include “5-(4-Chlorophenyl)-1,3-oxazole-2-thiol”, have been reported to possess anticonvulsant properties .
Results and Outcomes
While the specific results and outcomes would vary depending on the application, generally speaking, 1,3,4-thiadiazole derivatives can be effective in controlling certain types of convulsions .
Antimicrobial Applications
Application Summary
Certain 1,3,4-thiadiazoles, which could potentially include “5-(4-Chlorophenyl)-1,3-oxazole-2-thiol”, have been reported to possess antimicrobial properties .
Results and Outcomes
While the specific results and outcomes would vary depending on the application, generally speaking, 1,3,4-thiadiazole derivatives can be effective in controlling certain types of microorganisms .
properties
IUPAC Name |
5-(4-chlorophenyl)-3H-1,3-oxazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYNFLKUOROFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372525 | |
Record name | 5-(4-chlorophenyl)-1,3-oxazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,3-oxazole-2-thiol | |
CAS RN |
49656-34-0 | |
Record name | 5-(4-chlorophenyl)-1,3-oxazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-chlorophenyl)-1,3-oxazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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